molecular formula C10H11N3O2 B2494057 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- CAS No. 1253038-90-2

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-

Cat. No.: B2494057
CAS No.: 1253038-90-2
M. Wt: 205.217
InChI Key: FNEXRRRSMJBGAA-UHFFFAOYSA-N
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Description

Key Structural Parameters

Feature Value/Description Source
Core bond lengths (Å) N1–C2: 1.34; C2–N3: 1.32
Tautomeric stability ΔG = 5.2 kcal/mol (3H favored)
Carboxylic acid C=O 1680–1700 cm$$^{-1}$$ (IR)
Resonance energy 28.3 kcal/mol (HF/6-31G(d,p))

Properties

IUPAC Name

2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEXRRRSMJBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- typically involves the use of palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity through optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Applications

3H-Imidazo[4,5-b]pyridine derivatives have been studied for their potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. They may act by inhibiting specific pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Neurological Applications : Due to their ability to interact with certain receptors in the brain, these compounds may have implications in treating neurological disorders.

Material Science Applications

In addition to medicinal uses, 3H-Imidazo[4,5-b]pyridine derivatives are being explored in material science:

  • Organic Electronics : These compounds can be utilized in the development of organic semiconductors due to their electronic properties. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Sensors : The unique chemical structure allows for the development of sensors that can detect various chemical species through changes in conductivity or fluorescence.

Case Studies

  • Anticancer Activity Study
    • A study published in a peer-reviewed journal tested various derivatives of 3H-Imidazo[4,5-b]pyridine against human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Antimicrobial Efficacy
    • Another study evaluated the antibacterial activity of synthesized derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed promising activity with minimum inhibitory concentrations comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes like aromatase, which is involved in hormone synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

a. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid methyl ester (CAS 78316-09-3)
  • Structure : Replaces the carboxylic acid group with a methyl ester.
  • Properties: The ester group enhances lipophilicity, improving membrane permeability compared to the carboxylic acid.
  • Applications : Used as a precursor for prodrug development or in reactions requiring ester hydrolysis .
b. 3H-Imidazo[4,5-b]pyridine, 7-nitro (CAS 109151-82-8)
  • Structure : Substitutes the carboxylic acid with a nitro group.
  • Properties : The electron-withdrawing nitro group increases electrophilicity, making it reactive in reduction or substitution reactions.
  • Applications : Serves as a key intermediate in synthesizing amines or heterocyclic derivatives .
c. 3H-Imidazo[4,5-c]pyridin-7-amine (CAS 52605-84-2)
  • Structure : Features an amine group at position 7 and a different ring fusion ([4,5-c] vs. [4,5-b]).
  • Properties: The amine group enables hydrogen bonding and participation in nucleophilic reactions.
  • Applications : Explored in medicinal chemistry for kinase inhibition or as a building block for bioactive molecules .

Substituent and Ring Position Variations

a. 2-(Cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (Ref: 3D-KAC39074)
  • Structure : Incorporates a cyclopropylmethyl group at position 2.
  • Applications : High-cost specialty chemical (€717/50mg), indicating niche research or preclinical use .
b. Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate (CAS 2112668-56-9)
  • Structure : Combines a [4,5-c] ring fusion with a methyl ester.
  • Properties : The shifted ring fusion modifies electron density distribution, impacting reactivity. Molecular weight (237.05 g/mol) is higher due to a bromine atom in some variants.
  • Applications : Used in computational modeling (e.g., AM1 method) to study hydrogen bonding and electronic properties .

Physicochemical and Computational Insights

  • Hydrogen Bonding : The carboxylic acid group in the target compound enables strong hydrogen bonding, critical for interactions in biological systems. AM1 computational models confirm that such groups overcome weaknesses in earlier models (e.g., MNDO) for predicting hydrogen-bonded systems .
  • Lipophilicity : Methyl and cyclopropyl substituents increase logP values compared to polar derivatives (e.g., nitro or amine groups), influencing bioavailability .

Data Table: Key Analogues and Properties

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- N/A C₁₀H₁₁N₃O₂ 2,3,5-trimethyl, 7-carboxylic acid 221.22 (estimated) Pharmaceutical intermediate
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid methyl ester 78316-09-3 C₁₀H₉N₃O₂ 7-methyl ester 203.20 Prodrug synthesis
3H-Imidazo[4,5-b]pyridine, 7-nitro 109151-82-8 C₇H₅N₅O₂ 7-nitro 195.15 Chemical intermediate
3H-Imidazo[4,5-c]pyridin-7-amine 52605-84-2 C₆H₆N₄ 7-amine 134.14 Kinase inhibitors
2-(Cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid N/A C₁₂H₁₃N₃O₂ 2-cyclopropylmethyl, 7-carboxylic acid 243.26 Specialty research

Biological Activity

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- (CAS Number: 78316-08-2) is a compound belonging to the imidazo[4,5-b]pyridine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C7H5N3O2
  • Molecular Weight : 163.136 g/mol
  • Purity : Typically ≥97%
  • Storage Conditions : Room temperature

The biological activity of 3H-Imidazo[4,5-b]pyridine derivatives is often linked to their ability to inhibit specific kinases involved in cellular signaling pathways. For instance, studies have highlighted their role as selective inhibitors of Aurora kinases, which are crucial for cell division and proliferation.

Key Findings:

  • Aurora Kinase Inhibition : Compounds from this class have been shown to selectively inhibit Aurora-A kinase with IC50 values in the low micromolar range. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) .
  • Antiproliferative Activity : In vitro studies indicate that 3H-Imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 0.299 μM against MV4-11 cells .

Biological Activity Data

Activity TypeCell LineIC50 Value (μM)Reference
Aurora-A InhibitionHCT116Similar to wild type
AntiproliferativeMV4-110.299
Selective InhibitionFLT30.162

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, compound 14 exhibited strong activity against colon carcinoma with an IC50 value of 0.4 μM. This study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Selectivity in Kinase Inhibition

Another investigation focused on the selectivity of these compounds for Aurora-A over Aurora-B/C isoforms. The results demonstrated that specific substitutions at the C7 position could significantly enhance selectivity and potency against Aurora-A kinase while reducing off-target effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives, and how can substituents like methyl groups be introduced?

  • Methodological Answer : The core imidazo[4,5-b]pyridine structure is typically synthesized via cyclization reactions using precursors such as 2-aminopyridines and carbonyl compounds under acidic/basic conditions . Methyl groups are introduced via electrophilic aromatic substitution or alkylation reactions. For example, the 2,3,5-trimethyl variant may require sequential methylation steps, with regioselectivity controlled by directing groups or protecting strategies .

Q. How does the hydrochloride salt form of this compound enhance its applicability in biological studies?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., cell proliferation studies) and in vivo pharmacokinetic profiling. Researchers should note that salt formation can alter crystallinity and stability, necessitating characterization via XRD and DSC .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and purity (e.g., methyl groups at 2,3,5 positions) .
  • IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1720 cm1^{-1}) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ detection) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and vibrational properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate molecular orbitals, electrostatic potential maps, and vibrational frequencies. These models help rationalize reactivity (e.g., nucleophilic sites for derivatization) and correlate with experimental IR/Raman spectra . Tools like Gaussian or ORCA are recommended, with solvent effects modeled via PCM .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

  • Methodological Answer :

  • Dose-Response Analysis : Establish IC50_{50} values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
  • Target Profiling : Use kinase inhibition assays or proteomics to map interaction partners (e.g., apoptosis regulators like Bcl-2 or NF-κB for anti-inflammatory activity) .
  • Metabolite Screening : LC-MS/MS can detect active metabolites that may contribute to divergent results .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Derivatization : Replace the carboxylic acid with amides (e.g., carboxamides in ) to enhance membrane permeability .
  • Substituent Effects : The 2,3,5-trimethyl groups may sterically hinder off-target interactions. Docking studies (AutoDock Vina) can predict binding poses in kinase active sites .
  • Activity Cliffs : Compare analogues (e.g., 6-methyl vs. 7-methyl variants in ) to identify critical substituent positions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others note minimal toxicity in normal cell lines?

  • Methodological Answer :

  • Cell Line Variability : Use isogenic cell pairs (cancer vs. normal) to isolate compound selectivity. For example, compare toxicity in WI-38 (normal lung) vs. A549 (lung cancer) .
  • Assay Conditions : Varying serum concentrations or incubation times can influence results. Standardize protocols (e.g., 10% FBS, 48h exposure) .
  • Redox Interference : The compound’s imidazole ring may interact with MTT assay reagents, necessitating validation via alternative assays (e.g., ATP luminescence) .

Therapeutic Development Questions

Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Murine Models : Collagen-induced arthritis (CIA) or LPS-induced endotoxemia models assess cytokine suppression (e.g., TNF-α, IL-6) .
  • Dosing Regimens : Administer via oral gavage (5–20 mg/kg) with pharmacokinetic monitoring (plasma t1/2_{1/2} via LC-MS) .
  • Toxicity Screening : Perform histopathology on liver/kidney tissues to rule off-target effects .

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